Quadramet
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H20N2O12P4Sm |
|---|---|
Molecular Weight |
589.05 g/mol |
IUPAC Name |
[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid;samarium-153 |
InChI |
InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/i;1+3 |
InChI Key |
WNYXBFNBLZLWRA-GJNDDOAHSA-N |
Isomeric SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[153Sm] |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Sm] |
Synonyms |
153Sm-EDTMP Quadramet samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21) samarium (153Sm) lexidronam samarium ethylenediaminetetramethylenephosphonate samarium Sm-153 lexidronam samarium-153 lexidronam samarium-153-EDTMP Sm-EDTMP |
Origin of Product |
United States |
Samarium 153: Radioisotope Properties and Production for Research Applications
Nuclear Characteristics of Samarium-153 (Sm-153) Relevant to Radiopharmaceutical Research
The utility of Samarium-153 in radiopharmaceutical research is fundamentally linked to its distinct nuclear decay properties. frontiersin.orgnih.govnih.gov It decays to the stable nuclide Europium-153 (¹⁵³Eu). frontiersin.orgnih.gov
Beta Particle Emission Characteristics for Research
Samarium-153 is a beta-emitting radioisotope. aip.org Its decay involves the emission of beta particles (electrons) with varying energies. frontiersin.orgnih.gov The primary beta emissions have maximum energies of 635 keV and 705 keV. frontiersin.orgnih.gov These emissions are the foundation of its application in targeted radionuclide therapy research. frontiersin.orgnih.gov The average energy of the beta particles is approximately 233 keV. asianjpr.com This energy profile results in a relatively short penetration range in tissue, typically on the order of millimeters, which is a key area of investigation in preclinical studies for localized radiation delivery. openmedscience.com
Table 1: Beta Particle Emission Data for Samarium-153 frontiersin.orgnih.govasianjpr.com
| Property | Value |
| Maximum Beta Energy (Eβmax) | 635 keV (50% abundance) |
| 705 keV (30% abundance) | |
| Average Beta Energy (Eβavg) | ~233 keV |
This table is interactive. You can sort and filter the data.
Gamma Photon Emission Characteristics for Research Monitoring
In addition to beta decay, Samarium-153 emits gamma photons, which are crucial for research monitoring and imaging. frontiersin.orgnih.govradiacode.com The principal gamma photon has an energy of 103.2 keV. radiopaedia.orgradiopaedia.org This gamma emission allows for the use of techniques like Single Photon Emission Computed Tomography (SPECT) to track the biodistribution of Sm-153-labeled compounds in research animals, providing valuable data on targeting efficacy and pharmacokinetics. frontiersin.orgnih.gov Other less abundant gamma emissions have also been reported. radiacode.complos.org
Table 2: Principal Gamma Photon Emission Data for Samarium-153 frontiersin.orgnih.govradiacode.comradiopaedia.org
| Property | Value |
| Principal Gamma Energy | 103.2 keV |
| Abundance | 28% |
This table is interactive. You can sort and filter the data.
Half-Life Considerations for Research Studies
The physical half-life of Samarium-153 is approximately 46.3 hours, or 1.93 days. frontiersin.orgasianjpr.comradiacode.com This intermediate half-life is a significant factor in the design of research studies. It is long enough to allow for production, transportation, and the experimental timeline of biodistribution and efficacy studies, yet short enough to minimize long-term radiation exposure to research subjects and facilitate waste management. asianjpr.comopenmedscience.com
Radionuclide Production Methodologies for Sm-153 in Research Settings
The production of Samarium-153 for research applications primarily relies on nuclear reactor-based methods. frontiersin.orgnih.gov
Neutron Bombardment Techniques
The most common method for producing Samarium-153 is through the neutron bombardment of a stable Samarium-152 (¹⁵²Sm) target in a nuclear reactor. radiopaedia.orgaip.orgnih.gov This process involves the nuclear reaction ¹⁵²Sm(n,γ)¹⁵³Sm, where a ¹⁵²Sm nucleus captures a thermal neutron and becomes an excited ¹⁵³Sm nucleus, which then de-excites by emitting a gamma ray. aip.orgresearchgate.net For efficient production, highly enriched ¹⁵²Sm targets are often used. frontiersin.orgnih.gov The thermal neutron cross-section for this reaction is high, which allows for efficient production in a high-flux research reactor. frontiersin.orgnih.gov A theoretical production method using secondary fast neutrons bombarding an enriched Europium-153 target via the ¹⁵³Eu(n,p)¹⁵³Sm reaction has also been proposed. aip.orgaip.orgresearchgate.net
Specific Activity Enhancement for Research Applications
A significant challenge in the standard production of Samarium-153 is achieving high specific activity, which is the amount of radioactivity per unit mass of the element. frontiersin.orgnih.gov The conventional carrier-added production route results in a product containing a large amount of the stable ¹⁵²Sm carrier, which can limit its use in targeted radionuclide therapy research where high specific activity is crucial. frontiersin.orgnih.gov
To overcome this limitation, advanced techniques are being explored. One such method involves the mass separation of the irradiated ¹⁵²Sm target. frontiersin.orgnih.gov In this process, the produced ¹⁵³Sm is isolated from the much more abundant ¹⁵²Sm target material. frontiersin.orgnih.gov This has been shown to dramatically increase the specific activity. For instance, a study reported achieving a specific activity of 1.87 TBq/mg, which was approximately 265 times higher than that obtained through standard methods. frontiersin.orgnih.govresearchgate.net This high specific activity ¹⁵³Sm is highly desirable for research into novel radiopharmaceuticals for targeted therapy. frontiersin.orgnih.govresearchgate.net
Lexidronam Edtmp and Chelation Chemistry in Radiopharmaceutical Design for Research
Chemical Structure and Properties of Ethylenediaminetetramethylenephosphonate (EDTMP)
Ethylenediaminetetramethylenephosphonate (EDTMP) is a phosphonic acid with the chemical formula C6H20N2O12P4. wikipedia.orgthwater.net It is classified as a nitrogenous organic polyphosphonic acid and is the phosphonate (B1237965) analog of ethylenediaminetetraacetic acid (EDTA). wikipedia.org At room temperature, pure EDTMP is a white crystal powder with a melting point between 215-217°C. thwater.net It is reported to be hard to dissolve in water, with a solubility of less than 5% at room temperature, although it is easily dissolved in ammonia. thwater.net EDTMP is normally delivered as its sodium salt, which exhibits good solubility in water. wikipedia.org
The structure of EDTMP contains two amine groups and four phosphonate groups, providing multiple potential sites for coordination with metal ions. wikipedia.orgontosight.ai This structural feature underlies its strong chelating capacity. thwater.netontosight.ai The chelating constant of EDTMP with cuprum ion is reported to be larger than that of EDTA, indicating a strong affinity for certain metal ions. thwater.netkrwater.com
Key Chemical Properties of EDTMP:
| Property | Value | Source |
| Chemical Formula | C6H20N2O12P4 | wikipedia.orgthwater.net |
| Molar Mass | 436.13 g/mol | wikipedia.orgthwater.netlookchem.com |
| Appearance | White crystal powder (acid form) | thwater.net |
| Melting Point | 215-217°C (acid form), 247°C lookchem.com | thwater.netlookchem.com |
| Solubility in Water | Limited (<5% at room temp for acid) thwater.net, 19.6g/L at 20℃ lookchem.com | thwater.netlookchem.com |
| LogP (Predicted) | -1.86880 lookchem.com, -0.5 hmdb.ca, -4.2 hmdb.ca, -11.2 lookchem.comnih.gov | lookchem.comhmdb.canih.gov |
| pKa (Predicted) | 0.13±0.10 lookchem.comechemi.com | lookchem.comechemi.com |
| Hydrogen Bond Donors | 8 lookchem.com | lookchem.com |
| Hydrogen Bond Acceptors | 14 lookchem.com | lookchem.com |
Note: Multiple predicted LogP and pKa values are available from different sources.
Principles of Chelating Agents in Radiopharmaceutical Complexation for Research
The design of radiopharmaceuticals often involves the use of chelating agents to complex radioactive metal ions (radiometals). nih.govmdpi.com Chelators are organic ligands that can form stable coordination complexes with metal ions, preventing the release of the potentially toxic radioisotope in vivo and directing it to a specific biological target. nih.govmdpi.com The selection of a suitable chelator is crucial and depends on several factors, including the properties of the radiometal, the desired stability of the complex, and the biological targeting vector. nih.govmdpi.com
Key principles governing the use of chelating agents in radiopharmaceutical design for research include the ability to form complexes with sufficient thermodynamic and kinetic stability to prevent in vivo radiometal release. nih.gov Thermodynamic stability is quantified by the stability constant (KML), where higher values indicate tighter binding between the metal and ligand. nih.govijtsrd.com Kinetic stability, while challenging to quantify directly, is also critical to ensure the complex remains intact in the biological environment. nih.gov
The ligand's basicity also influences the conditional stability constant at physiological pH, which is an important consideration in chelator design efforts. nih.gov Chelators like DOTA and DTPA are commonly used in clinically approved metal-based radiopharmaceutical agents. nih.gov However, for larger radiometals, conventional chelators may be less effective, necessitating the development of new chelating strategies. nih.gov
Coordination Chemistry of Sm-153 with Phosphonate Ligands in Research Contexts
Samarium-153 (153Sm) is a lanthanide radioisotope used in radiotherapeutic applications. wikipedia.orgnih.govnih.gov In its ionic form (Sm3+), it has limited propensity for bone uptake when administered intravenously. nih.gov However, when chelated by suitable ligands, particularly aminophosphonate ligands like EDTMP, it can be effectively targeted to the skeleton. nih.gov
The coordination chemistry of Sm-153 with phosphonate ligands involves the interaction of the metal ion with the oxygen atoms of the phosphonate groups and the nitrogen atoms of the amine groups in the ligand structure. ontosight.ai EDTMP, with its multiple phosphonate and amine functionalities, can act as a multidentate ligand, forming stable complexes with Sm3+. ontosight.aiedtmp.com Research studies have investigated the formation and properties of the [153Sm]-EDTMP complex. nih.govsnmjournals.org The complex formed by samarium and EDTMP is reported to be excreted as an intact, single species, consisting of one atom of Sm-153 and one molecule of EDTMP, as shown by analysis of urine samples in patients. asianjpr.comunm.edu
Studies on the preparation of the [153Sm]-EDTMP complex for research have involved dissolving EDTMP in deionized water, adding concentrated base, and then adding the 153Sm stock and carrier solutions. nih.govsnmjournals.org The pH is typically adjusted to above 10, and the solution may be heated to facilitate complexation. nih.govsnmjournals.org High complex yields (>99%) have been reported under optimized conditions in research settings. nih.govsnmjournals.org
Ligand Binding Theory and Stability in Research Models
Ligand binding theory in the context of radiopharmaceuticals focuses on the interactions between the radiometal and the chelating agent, as well as the interaction of the resulting complex with the biological target. The stability of the metal-ligand complex is a critical factor influencing the in vivo behavior and efficacy of the radiopharmaceutical. nih.govmdpi.com
Thermodynamic stability constants (log KML) are used to quantify the equilibrium affinity between a metal center and its ligands. nih.govijtsrd.com Higher stability constants indicate a greater tendency for the complex to form and remain intact. ijtsrd.com For the Sm(EDTMP) complex, the stability constant (logKML) has been determined to be 20.71 in research studies. researchgate.net This value suggests a strong interaction between Sm3+ and EDTMP.
Kinetic stability, which refers to the rate at which a complex dissociates, is also important, especially in biological systems where transchelation or transmetallation reactions can occur. mdpi.com While thermodynamic stability provides a measure of the equilibrium state, kinetic inertness ensures that the complex remains stable over the required timeframe for targeting and therapy. mdpi.com In vitro stability studies of radiochelates in serum have shown that in vivo behavior cannot always be predicted solely by classical equilibrium constants, highlighting the importance of evaluating kinetic stability in relevant biological matrices. nih.gov
Research on [177Lu]-EDTMP, another phosphonate-based radiopharmaceutical, has shown in vitro stability (90±2.1%) at pH 7.5-8.5 when stored at 37°C for 72 hours. ijrr.com The complex retained radiochemical purity to the extent of 85±1.8% after 72 hours. ijrr.com These studies contribute to the understanding of the stability of phosphonate complexes with radiolanthanides in research models.
Rational Design of Bone-Seeking Radiopharmaceuticals in Research
The rational design of bone-seeking radiopharmaceuticals for research involves developing agents that selectively accumulate in bone tissue, particularly at sites of increased bone turnover, such as those associated with metastatic lesions. wikipedia.orgopenmedscience.comresearchgate.net Phosphonate-based ligands like EDTMP are widely used for this purpose due to their inherent affinity for bone mineral. openmedscience.comresearchgate.net
Strategies for designing bone-seeking radiotracers often involve conjugating a bone-targeting moiety, such as a phosphonate group, to a chelator capable of binding a suitable radioisotope. wikipedia.orgresearchgate.net The resulting complex should exhibit high and selective bone accumulation while minimizing uptake in non-target tissues. nih.gov The mechanism of action of these radiopharmaceuticals involves their affinity for bone mineral, especially at sites of increased bone turnover. openmedscience.com
Research efforts aim to enhance the efficacy, safety, and specificity of these agents through ongoing development. openmedscience.com This includes optimizing the chemical structure of the ligand and the properties of the radiometal complex to improve bone targeting and retention. nih.gov
Mechanisms of Bone Matrix Affinity in Research Systems
The affinity of phosphonate-based radiopharmaceuticals for bone matrix is primarily driven by their interaction with the inorganic component of bone, hydroxyapatite (B223615). researchgate.netschulterorthopaedie.atopenmedscience.com While there have been controversies, studies suggest that binding predominantly occurs on the mineral phase of bone. schulterorthopaedie.at
Phosphonates exhibit a strong affinity for bone mineral because they can bind to hydroxyapatite crystals. nih.gov This binding is influenced by factors such as the solubility of the complex, the concentration of the ligand, and potentially the effects of the radionuclide. schulterorthopaedie.at Bisphosphonates, which are structurally related to inorganic pyrophosphate, also bind to hydroxyapatite crystals, and their skeletal retention depends on the availability of these binding sites. nih.gov
Research using human bone tissue and artificial bone materials like hydroxyapatite has shown that the binding of bone seekers follows a comparable pattern, substantiating that binding predominantly occurs on the inorganic compartment of bone. schulterorthopaedie.at Hydroxyapatite can serve as a representative matrix for binding studies in research. schulterorthopaedie.at
Hydroxyapatite Interaction in Research Models
The interaction of phosphonate ligands and their metal complexes with hydroxyapatite (HA) is a key area of research in the development of bone-seeking radiopharmaceuticals. Hydroxyapatite is the primary mineral component of bone. researchgate.netopenmedscience.com
Studies have investigated the binding of various radiolabeled phosphonates, including EDTMP complexes, to hydroxyapatite in research models. researchgate.netschulterorthopaedie.atuni-mainz.de These studies aim to simulate the binding of these complexes to bone structures. uni-mainz.de For instance, research on [68Ga]-EDTMP showed excellent binding to HA, suggesting similar binding behavior to the well-established [153Sm]-EDTMP in terms of binding capacity to bone metastases. uni-mainz.de
The mechanism of binding to hydroxyapatite involves the chemical interaction between the phosphonate groups of the ligand and the calcium ions in the hydroxyapatite crystal lattice. openmedscience.comresearchgate.net This interaction allows radiolabeled phosphonates to accumulate in bone, particularly in areas of high bone turnover where there is an abundance of newly formed or resorbing hydroxyapatite crystals. openmedscience.com Research indicates that EDTMP binds to hydroxyapatite found in areas of new bone formation, with increased uptake observed in lesions compared to normal bone. nih.gov
Pre Clinical Research Methodologies and Models Utilizing Quadramet
In Vitro Research Models and Experimental Design
In vitro studies provide a controlled environment to examine the fundamental interactions of Samarium-153 EDTMP at the cellular and molecular levels. These studies are essential for understanding uptake mechanisms, cellular responses to radiation, and the stability of the radiopharmaceutical in biological media.
Cell Culture Studies for Radiopharmaceutical Uptake and Retention
Cell culture studies are employed to assess how Samarium-153 EDTMP is taken up and retained by various cell lines. For instance, studies have investigated the cellular affinities of Samarium-153 EDTMP using cell lines such as PC-3, RWPE-1, LNCaP, K562, and Saos-2 researchgate.net. High specific activity [153Sm]EDTA, a related complex, showed superior uptake in cell culture compared to lower specific activity formulations, with 20.8 ± 0.9% uptake for 6 pmol Sm per 10⁶ cells versus 5.5 ± 0.1% for 600 pmol Sm per 10⁶ cells researchgate.net. In vitro uptake studies with [153Sm]EDTA using Melanoma 2AB and EMT-6 cells also demonstrated uptake, with Samarium uptake at 3.6 ± 0.5% and 5.3 ± 0.3% per 10⁶ cells at 1 and 2 hours, respectively, in Melanoma 2AB cells snmjournals.org.
Assessment of Radionuclide-Induced Cellular Effects in Research
Research utilizes cell models to evaluate the effects of radiation emitted by Samarium-153 on cells. Studies have shown that Samarium-153 EDTMP can induce cellular effects, including apoptosis. For example, treatment of the prostate cancer cell line LNCaP with Samarium-153 EDTMP at doses of 25 and 50 Gy was sublethal over 5 days but induced apoptosis in 24% of cells by day 4, as determined by Annexin V staining nih.gov. These studies also indicated that exposure to Samarium-153 EDTMP can lead to the up-regulation of tumor-associated antigens (TAAs) and other accessory genes in human tumor cells, potentially enhancing their susceptibility to T-cell-mediated killing nih.gov. Specifically, PSMA gene expression increased 4.17- and 4.62-fold after 25 and 50 Gy exposure, respectively, and PAP showed a significant increase (29-fold after 25 Gy and 36.2-fold after 50 Gy) nih.gov. Cleavage of procaspase 3, indicative of apoptosis, was observed in myeloma cell lines (5TGM1 and KAS 6/1) treated with Samarium-153 EDTMP, with a greater effect seen in combination with bortezomib (B1684674) ashpublications.orgbiospace.com.
Evaluation of Radiopharmaceutical Stability in Biological Media for Research
The stability of Samarium-153 EDTMP in biological media is a critical factor for its efficacy. In vitro stability tests are performed to ensure the radiopharmaceutical remains intact in environments mimicking physiological conditions. Studies have evaluated the in vitro stability of [153Sm]Sm-EDTMP in various solutions, including distilled water, saline, and human blood plasma mdpi.com. The retention efficiency of Samarium-153 in labeled microspheres in human blood plasma was approximately 85% mdpi.com. Another study evaluating the in vitro and in vivo stability of [153Sm]Sm-EDTMP for biokinetic studies in bone metastases pain palliation care measured stability by beta and gamma spectrometry researchgate.net. Samarium-153 TTHMP, a related complex, demonstrated significant stability at 4, 25, and 37°C in the presence of human serum tums.ac.ir. High specific activity [153Sm]EDTA was also found to be a stable radiotracer in vitro researchgate.net.
Small Animal Pre-clinical In Vivo Research Models
Small animal models are indispensable for evaluating the in vivo behavior of Samarium-153 EDTMP, including its distribution within the body and how it is processed over time. These studies provide crucial data that can inform the potential effects and characteristics of the radiopharmaceutical in humans.
Selection of Animal Models for Skeletal Metastases Research
Various animal models are utilized in pre-clinical research to study skeletal metastases and the efficacy of agents like Samarium-153 EDTMP. Commonly used species include mice, rats, and dogs nih.gov. Xenograft models, involving the injection of human cancer cell lines into immunocompromised mice or rats, are widely used for in vivo studies of bone metastasis mdpi.com. Syngeneic models of mammary carcinoma are also employed, particularly when investigating the role of the immune system mdpi.com. Naturally occurring canine osteosarcoma has also served as an animal model for targeted radiotherapy research using beta-emitting radioisotopes up.ac.za. These models aim to replicate aspects of human bone metastatic disease to evaluate the localization and therapeutic effects of radiopharmaceuticals.
Biodistribution and Pharmacokinetic Studies in Research Animals
Biodistribution and pharmacokinetic studies in research animals are fundamental to understanding how Samarium-153 EDTMP is absorbed, distributed, metabolized, and excreted. Studies in rats have demonstrated that Quadramet is rapidly cleared from the blood and localizes to growing areas of bone matrix europa.eunps.org.au. The concentration of [153Sm]-EDTMP in various organs of wild-type rats has been measured at different time points, and its temporal behavior modeled using compartmental analysis nih.govresearchgate.net. These studies show high skeletal uptake with low blood concentration at 2 hours post-injection nih.gov. The bone to blood activity concentration ratio was approximately 300 at 24 and 72 hours post-injection in rats nih.gov. Localization in nonosseous tissues was generally low nih.govsnmjournals.org.
Biodistribution studies comparing EDTMP labeled with different beta-emitting lanthanides in Sprague-Dawley male rats showed that Samarium-153 EDTMP had a skeletal uptake of 58.5 ± 2.8% at 24 hours snmjournals.org. All evaluated radiopharmaceuticals demonstrated good renal and rapid blood clearance snmjournals.org. The activity in soft tissues like lungs, liver, and spleen was generally low and decreased over time snmjournals.org.
Studies in dogs have also provided insights into the biodistribution and pharmacokinetics of Samarium-153 EDTMP. Reports indicate that by 2-3 hours, 50% to 66% of the injected dose was localized in bone, and 33% to 50% was eliminated in the urine up.ac.za. A statistical analysis of the initial biodistribution in a single normal dog reported increased liver uptake up.ac.za.
The combination of docetaxel (B913) and Samarium-153 EDTMP in Wistar male rats was associated with a significant reduction in the percentage of injected activity per gram (% ATI/g) in the femurs, kidney, liver, and lungs compared to control rats, suggesting that chemotherapy can influence the biodistribution of the radiopharmaceutical scielo.brscielo.br.
Compartmental analysis is a method used in pharmacokinetic modeling to mathematically separate tissues and organs and determine the concentration of activity in each fraction of interest nih.govresearchgate.net. This approach allows for the analysis of the behavior of complexes like Samarium-153 EDTMP in animal models nih.gov.
Data from biodistribution studies in rats using [153Sm]-EDTMP:
| Organ | % Injected Dose/g (4 hrs) tums.ac.ir | % Injected Dose/g (24 hrs) tums.ac.ir | % Injected Dose/g (48 hrs) tums.ac.ir |
| Bone | High | >70% | >70% |
| Blood | Low | Low | Low |
| Liver | Significant activity | ||
| Kidney | Significant activity | ||
| Muscle | >16 (ratio to bone) | >23 (ratio to bone) |
Note: Specific numerical values for uptake in various organs at different time points can vary between studies depending on methodology and animal models used. The table above presents a summary based on available data.
The rapid clearance from blood and significant uptake in bone observed in animal studies align with the intended targeting mechanism of Samarium-153 EDTMP for bone metastases europa.eunps.org.aunih.govsnmjournals.org.
Imaging Techniques in Pre-clinical Radiopharmaceutical Research (e.g., SPECT)
Single-photon emission computed tomography (SPECT) plays a significant role in pre-clinical research involving radiopharmaceuticals like ¹⁵³Sm-EDTMP. ¹⁵³Sm emits a gamma photon at 103 keV, which is suitable for imaging with SPECT cameras tums.ac.irtijdschriftvoornucleairegeneeskunde.nl. This allows researchers to visualize the biodistribution and uptake of the radiopharmaceutical in animal models tums.ac.irsnmjournals.org.
Pre-clinical SPECT imaging with ¹⁵³Sm-EDTMP has been utilized to assess its skeletal uptake and clearance from other tissues in various animal species, including rodents and dogs tums.ac.irsnmjournals.orgresearchgate.net. Studies in wild-type rodents have shown significant bone accumulation of ¹⁵³Sm-EDTMP within 48 hours post-injection, with minimal uptake in extraskeletal soft tissue tums.ac.ir. Specifically, biodistribution studies in rats demonstrated that the radiocomplex is rapidly cleared from circulation and primarily trapped in bone tissues tums.ac.ir. Liver and kidney accumulation was also observed, which are considered important target tissues for any free Samarium tums.ac.ir.
Dedicated small animal SPECT/CT systems have been developed and their feasibility for ¹⁵³Sm imaging in pre-clinical studies has been demonstrated e-mjm.org. These systems allow for the detection and quantification of ¹⁵³Sm activity in phantoms and small animals, providing valuable data for biodistribution and dosimetry studies e-mjm.org. For instance, a feasibility study using a small animal SPECT/CT system showed localized hotspots in the injected sites in a liver tumor-bearing rat treated with ¹⁵³Sm microspheres, with no leakage to nearby normal tissues e-mjm.org.
Comparative imaging studies in animals using EDTMP labeled with different beta-emitting lanthanides, such as ¹⁵³Sm, ¹⁷⁷Lu, and ¹⁶⁶Ho, have shown good uptake by the skeletal system for all tested radiopharmaceuticals snmjournals.org. Specifically, imaging with ¹⁵³Sm-EDTMP in rabbits was found to be comparable to imaging with ⁹⁹mTc-MDP, a commonly used bone imaging agent osti.gov.
Pre-clinical Dosimetry and Radiobiological Modeling in Research
Pre-clinical dosimetry and radiobiological modeling are essential for understanding the radiation dose delivered by ¹⁵³Sm-EDTMP to target tissues and organs, as well as predicting the biological effects of this radiation in research settings snmjournals.orgsnmjournals.org. These studies in animal models provide data that can be extrapolated to estimate radiation doses in humans snmjournals.orgresearchgate.net.
Absorbed Dose Calculations in Animal Research Models
Absorbed dose calculations in animal models are performed to quantify the amount of radiation energy deposited in various tissues and organs following the administration of ¹⁵³Sm-EDTMP osti.govsnmjournals.org. These calculations typically involve determining the biodistribution of the radiopharmaceutical over time and applying dosimetry methodologies, such as those developed by the Medical Internal Radiation Dose (MIRD) Committee snmjournals.orgresearchgate.net.
Studies in laboratory rats have been used to gather biodistribution data, which is then used to calculate radiation doses snmjournals.orgresearchgate.net. This involves measuring the percentage of injected dose per gram of tissue in different organs at various time points after injection researchgate.net. These data are then converted to "cumulated activity" which represents the net number of disintegrations in each source organ snmjournals.org.
The absorbed dose per unit cumulated activity (S factors) is then calculated, taking into account the emission properties of ¹⁵³Sm and the absorption and attenuation characteristics of its emissions within a model of the body snmjournals.org. Combining the cumulated activity and S factors allows for the calculation of the total radiation dose delivered to various target organs snmjournals.org.
Pre-clinical dosimetry studies in dogs have estimated that a clinically tolerable dose of ¹⁵³Sm-EDTMP (37 MBq/kg) could deliver a total skeletal dose of approximately 250 cGy in a dog without a skeletal lesion snmjournals.org. However, it is important to note that beta radiation from inhomogeneously deposited bone activity surrounding the marrow can produce variable radiation dose distributions snmjournals.orgresearchgate.net.
In rabbits, studies investigating high-dose treatment with ¹⁵³Sm-EDTMP have also involved assessing skeletal uptake through whole-body imaging at different time points post-injection nih.gov.
Application of Mathematical Models for Radionuclide Therapy in Research
Mathematical models are applied in pre-clinical research to analyze the pharmacokinetic behavior of ¹⁵³Sm-EDTMP and to predict its distribution and the resulting radiation doses nih.govsnmjournals.org. Compartmental analysis is a common modeling technique used to mathematically separate tissues and organs and determine the concentration of activity in each fraction of interest over time nih.gov.
Physiologically based pharmacokinetic models have been developed for ¹⁵³Sm-EDTMP in normal rats to analyze its behavior nih.govresearchgate.net. These models utilize physiological parameters such as organ volumes, blood flow rates, and vascular permeabilities, connecting compartments (organs) anatomically nih.gov. This allows for the scaling of activity concentration from animal data to predict distribution in humans nih.govresearchgate.net.
Radiobiological modeling is also employed to understand the biological implications of the absorbed dose distribution, particularly in the context of tumor response snmjournals.org. Parameters such as biologically effective dose (BED) and equivalent uniform BED (EUD) are used to account for differences in absorbed dose rate and non-uniform dose distributions snmjournals.org. These models help in exploring the relationship between tumor absorbed dose and treatment response in pre-clinical and clinical studies snmjournals.org. For instance, 3-dimensional radiobiological dosimetry (3D-RD) analysis has been applied to analyze tumors in patients treated with ¹⁵³Sm-EDTMP, highlighting the heterogeneous uptake and dose distribution within osteosarcoma tumors snmjournals.org.
Mathematical models, including the Poisson law and linear quadratic models, are also relevant in cancer therapy using radionuclides researchgate.net.
Assessment of Radiation Biology and Mechanisms of Action in Pre-clinical Settings
Pre-clinical research investigates the radiation biology and mechanisms of action of ¹⁵³Sm-EDTMP to understand how it affects cells and tissues nih.govresearchgate.net. The primary mechanism of action involves the emission of beta particles by ¹⁵³Sm, which causes localized damage to cells near the sites of uptake drugbank.comopenmedscience.com.
Studies have explored the effects of ¹⁵³Sm-EDTMP at a cellular level. For example, research has investigated whether exposure of tumor cells to ¹⁵³Sm-EDTMP can modulate their phenotype and enhance immune-mediated killing nih.govaacrjournals.org. Pre-clinical evidence suggests that bortezomib, a proteasome inhibitor, can act as a radiosensitizer in myeloma, possibly by affecting pathways that upregulate anti-apoptotic signaling after radiation exposure nih.gov. Impressive synergistic killing was observed when bortezomib was combined with ¹⁵³Sm-EDTMP in pre-clinical studies nih.gov.
Radiation, including that from radiopharmaceuticals like ¹⁵³Sm-EDTMP, has been implicated in inducing immunogenic cell death and immunogenic modulation, making it a candidate for combination therapies with cancer vaccines nih.gov. Studies using prostate cancer cell lines have shown that exposure to ¹⁵³Sm-EDTMP can lead to the up-regulation of various surface molecules, potentially making these cells more susceptible to killing by cytotoxic T lymphocytes (CTLs) aacrjournals.org. Specifically, exposure of LNCaP and PC-3 cells to ¹⁵³Sm-EDTMP resulted in the up-regulation of MHC class I and Fas aacrjournals.org.
Pre-clinical studies in animal models have also assessed the impact of ¹⁵³Sm-EDTMP on the hematopoietic system, as myelosuppression is a known side effect snmjournals.orgnih.gov. Studies in rabbits investigated the myeloprotective potential of amifostine (B1664874) when combined with high-dose ¹⁵³Sm-EDTMP treatment, evaluating its effect on platelet and leukocyte counts nih.gov.
Comparative Research of Quadramet with Other Bone Seeking Radiopharmaceuticals
Comparison with Beta-Emitting Analogs in Pre-clinical Studies
Pre-clinical research has investigated Quadramet alongside other beta-emitting radiopharmaceuticals to understand their comparative behaviors in model systems. These studies often focus on uptake mechanisms, retention in bone lesions, and the effects of their emitted radiation on target tissues.
Strontium-89 (Sr-89) in Research Contexts
Strontium-89 (Sr-89) is another beta-emitting bone-seeking radiopharmaceutical that has been extensively studied and compared with Samarium-153 EDTMP dovepress.comtijdschriftvoornucleairegeneeskunde.nl. Both agents target osteoblastic bone lesions by mimicking calcium and incorporating into the bone matrix asianjpr.commdpi.com. Research indicates that while both demonstrate efficacy in pain palliation, there are differences in their physical characteristics that influence their application in research. Sr-89 is a pure beta emitter with a longer half-life (50.5 days) and higher average beta energy compared to Sm-153 (half-life 1.9 days, emits beta particles and a gamma photon) asianjpr.comtijdschriftvoornucleairegeneeskunde.nlfda.gov. This longer half-life of Sr-89 results in a more prolonged delivery of radiation compared to the more rapid delivery by Sm-153 nih.gov. Comparative studies have often reported similar efficacy in pain relief between Sm-153 EDTMP and Sr-89 in research settings mdpi.comtijdschriftvoornucleairegeneeskunde.nlresearchgate.net. However, some research suggests that the onset of pain relief might be faster with Sm-153 EDTMP due to its shorter half-life tijdschriftvoornucleairegeneeskunde.nl.
Here is a comparison of key physical characteristics:
| Radiopharmaceutical | Isotope | Half-life | Emissions | Maximum Beta Energy (MeV) | Average Beta Range in Water (mm) |
| This compound | Samarium-153 | 1.9 days | Beta, Gamma | 0.81 | 0.5 |
| Metastron | Strontium-89 | 50.5 days | Beta | 1.49 | 2.4 |
Lutetium-177 EDTMP (Lu-177 EDTMP) as a Research Alternative
Lutetium-177 (Lu-177) is another radionuclide that has been chelated with EDTMP for research into bone pain palliation mdpi.comresearchgate.net. Lu-177 has a half-life of 6.73 days and emits both beta particles and gamma photons, making it suitable for both therapy and imaging researchgate.net. Research comparing Lu-177 EDTMP and Sm-153 EDTMP in animal models has shown promising features for both agents researchgate.net. One pre-clinical study indicated that Lu-177 EDTMP had marginally higher skeletal accumulation compared to Lu-177 DOTMP, while Lu-177 DOTMP showed slightly faster blood clearance and lower retention in the liver and kidneys researchgate.net. The clinical efficacy of Lu-177 EDTMP has been explored in clinical studies for alleviating bone pain researchgate.netiaea.org. Research suggests that Lu-177 EDTMP could be a cost-effective alternative to Sm-153 Lexidronam, offering comparable efficacy in relieving bone pain with a favorable radiation profile for therapeutic purposes openmedscience.com.
Rhenium-186/188 Compounds in Pre-clinical Research
Rhenium-186 (Re-186) and Rhenium-188 (Re-188) labeled phosphonate (B1237965) compounds, such as HEDP (hydroxyethylidene diphosphonate), have also been investigated in pre-clinical and clinical research for bone pain palliation and compared to Samarium-153 EDTMP mdpi.commdpi.comresearchgate.netnih.gov. Re-186 emits beta particles and a gamma photon, with a half-life of 3.7 days mdpi.com. Re-188, a generator-produced radionuclide, emits higher energy beta particles and a gamma photon, with a shorter half-life of 16.9 hours researchgate.netnih.gov. Comparative studies have suggested similar efficacy in pain palliation between Re-186/188 HEDP, Sm-153 EDTMP, and Sr-89 chloride mdpi.comresearchgate.net. From a theoretical standpoint, Re-188 HEDP offers potential advantages in research due to its availability from an in-house generator, which can lead to lower costs compared to other radiopharmaceuticals like Sr-89, Re-186 HEDP, and Sm-153 EDTMP nih.gov. Research comparing the biodistribution of Re-186 HEDP and Re-188 HEDP has shown identical behavior for the two molecules researchgate.net.
Theoretical Comparisons with Alpha-Emitting Radiopharmaceuticals in Research
The advent of targeted alpha therapy (TAT) has led to theoretical comparisons between beta-emitting agents like this compound and alpha-emitting radiopharmaceuticals in research contexts dovepress.comfda.govfrontiersin.orgurotoday.com. These comparisons highlight the distinct mechanisms of action and potential therapeutic advantages of alpha emitters.
Principles of Targeted Alpha Therapy (TAT) in Research
Targeted Alpha Therapy (TAT) involves delivering alpha-emitting radionuclides directly to cancer cells, offering a highly localized and potent cytotoxic effect frontiersin.orgthno.orgnih.govresearchgate.net. Alpha particles are characterized by high linear energy transfer (LET) and a short range in tissue (typically 40-100 µm) frontiersin.orgthno.orgnih.gov. This high energy deposition over a short path length causes complex and often irreparable DNA damage, making alpha emitters particularly effective at killing cancer cells, including those that may be resistant to beta radiation frontiersin.orgrsc.org. In research, TAT aims to maximize the radiation dose to tumor cells while minimizing damage to surrounding healthy tissues thno.orgnih.gov. This is achieved by conjugating alpha-emitting radionuclides to targeting vectors that specifically bind to markers on cancer cells or the tumor microenvironment frontiersin.orgthno.orgresearchgate.net.
In contrast to the relatively longer range and lower LET of beta particles emitted by this compound, the short range and high LET of alpha particles offer a theoretical advantage in targeting small tumor clusters or individual cancer cells with high precision frontiersin.orgthno.orgnih.gov. This difference in radiation characteristics is a key focus of theoretical comparisons in research, exploring the potential for increased therapeutic efficacy and reduced off-target effects with alpha emitters in specific research models.
Potential for Combination Research Modalities (e.g., with chemotherapy in pre-clinical models)
Research explores the potential for combining this compound with other therapeutic modalities, such as chemotherapy, in pre-clinical models to enhance anti-tumor effects oncotarget.comaacrjournals.orgaacrjournals.orgwalshmedicalmedia.com. The rationale behind these combination studies is that the localized radiation delivered by Sm-153 EDTMP could potentially sensitize tumor cells to chemotherapy or stimulate an anti-tumor immune response oncotarget.comaacrjournals.org.
Pre-clinical studies have investigated the combination of Sm-153 Lexidronam (this compound) with chemotherapy agents like docetaxel (B913) and bortezomib (B1684674) aacrjournals.orgwalshmedicalmedia.comnih.govscilit.com. Research has shown that combining Sm-153 Lexidronam with bortezomib demonstrated significant, synergistic anti-multiple myeloma activity in vitro and in murine models aacrjournals.org. Studies combining docetaxel and Sm-153 EDTMP in patients with castration-resistant metastatic prostate cancer have been conducted, showing that the combination was well tolerated and resulted in significant pain relief nih.govscilit.com. Pre-clinical data also suggests that Sm-153 EDTMP may alter tumor cell phenotype, potentially facilitating immune-mediated killing, which supports its investigation in combination with immunotherapy approaches oncotarget.comaacrjournals.orgonclive.comnih.gov. These research efforts aim to identify synergistic effects and optimize treatment strategies by combining the targeted radiation of this compound with the systemic effects of chemotherapy or the specific targeting of immunotherapy.
Future Directions and Emerging Research Avenues for Quadramet and Similar Compounds
Development of Novel Chelating Agents for Sm-153 and Analogs in Research
The effectiveness of radiopharmaceuticals is significantly influenced by the chelating agent, which binds the radioactive isotope and facilitates its delivery to the target site. Quadramet utilizes EDTMP (ethylenediamine tetramethylene phosphonate) as its chelating ligand. openmedscience.comopenmedscience.com Research continues into developing novel chelating agents for ¹⁵³Sm and other radionuclides used in bone pain palliation. openmedscience.comresearchgate.netdergipark.org.truliege.be For instance, Samarium-153 DOTMP (CycloSAM), which uses a different chelating ligand (DOTMP - 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate), is being revisited, offering a potential alternative with similar radiation profiles but differences in chelation chemistry that could impact stability or side effects. openmedscience.com The development of new chelators aims to improve the selectivity and retention of the radionuclide at metastatic sites while minimizing uptake in healthy tissues, particularly the bone marrow.
Exploration of Enhanced Targeting Strategies in Pre-clinical Research
Enhanced targeting strategies in pre-clinical research aim to increase the specific delivery of radiopharmaceuticals to bone metastases. While agents like this compound have an affinity for areas of high bone turnover, more sophisticated targeting mechanisms are being explored. openmedscience.comopenmedscience.comfrontiersin.org This includes investigating ligands that bind to specific receptors or markers overexpressed on cancer cells within bone metastases or on the surrounding bone microenvironment. nih.gov Pre-clinical studies utilize animal models to evaluate the biodistribution and efficacy of these novel targeted radiopharmaceuticals, assessing their ability to accumulate in target regions and the impact of metabolites. uliege.beiaea.org The goal is to achieve higher radiation doses at the tumor site with reduced exposure to healthy organs, potentially improving therapeutic outcomes and reducing toxicity. iaea.org
Advancements in Pre-clinical Imaging and Dosimetry Techniques for Radiopharmaceuticals
Advancements in pre-clinical imaging and dosimetry techniques are crucial for the development and optimization of radiopharmaceuticals. openmedscience.comuliege.befrontiersin.orgnih.gov Techniques such as SPECT/CT and PET/CT are routinely used in pre-clinical research to assess the biodistribution and pharmacokinetic profile of new radiolabeled compounds in animal models. uliege.befrontiersin.org These imaging modalities allow for the visualization and quantification of radiopharmaceutical uptake in target tissues and organs over time. uliege.be Dosimetry calculations, increasingly refined by advanced computational models like Monte Carlo simulations, are then performed based on this imaging data to estimate the absorbed radiation dose in various tissues. uliege.befrontiersin.orgnih.govresearchgate.net This pre-clinical dosimetry helps predict potential radiation-induced effects and optimize treatment regimens before clinical translation. uliege.benih.gov Research in this area also focuses on developing more efficient and accurate methods for image-based dosimetry, including hybrid imaging techniques. uliege.benih.gov
Research into Combination Therapies and Radiosensitization in Pre-clinical Models
Research into combination therapies explores the potential synergistic effects of this compound and similar bone-seeking radiopharmaceuticals with other treatment modalities in pre-clinical models. nih.govnih.govoup.com This includes combining radiopharmaceuticals with chemotherapy agents, immunotherapy, or external beam radiotherapy. openmedscience.comnih.govoup.commdpi.com Pre-clinical studies have investigated the combination of ¹⁵³Sm-Lexidronam with agents like bortezomib (B1684674), showing synergistic anti-myeloma activity in vitro and in murine models. aacrjournals.org Docetaxel (B913) is another agent explored in combination with ¹⁵³Sm-Lexidronam, with pre-clinical and clinical studies suggesting feasibility and potential efficacy, partly attributed to docetaxel's radiosensitizing properties. nih.govnih.gov Research also examines the potential of radiopharmaceuticals to induce immunogenic modulation in tumor cells, making them more susceptible to immune-mediated killing, suggesting potential synergy with immunotherapy. nih.govoncotarget.com The aim of these combination studies in pre-clinical models is to enhance tumor cell death, overcome resistance mechanisms, and potentially improve survival outcomes. openmedscience.comnih.govaacrjournals.org
Theoretical and Computational Modeling in Radiopharmaceutical Research
Theoretical and computational modeling play an increasingly important role in radiopharmaceutical research. researchgate.netnih.govopenmedscience.com Computational simulations, such as Monte Carlo methods, are used to model the dose delivery process to skeletal metastases and calculate absorbed doses in bone and bone marrow for different radiopharmaceuticals. researchgate.netnih.govresearchgate.net These models provide quantitative insights into the radiation distribution at a microscopic level and help compare the cellular effects of different radionuclides. researchgate.netnih.gov Computational methods can estimate radiation-induced cellular effects, DNA damage, and the probability of DNA repair, aiding in the selection and optimization of radioisotopes for therapeutic applications. researchgate.netnih.gov This modeling can theoretically prove empirical results from clinical observations and guide activity prescription for improved bone pain palliation. nih.gov
Q & A
Q. What are the key methodological considerations when designing preclinical studies to evaluate Quadramet’s efficacy in bone metastasis models?
To ensure robust preclinical evaluation:
- Animal Model Selection : Use species with bone remodeling rates comparable to humans (e.g., murine or canine models) .
- Dosing Regimen : Align with clinical protocols (e.g., 1.0 mCi/kg single intravenous dose) while adjusting for species-specific pharmacokinetics .
- Endpoint Metrics : Include pain behavior assays (e.g., von Frey filament testing), radiographic tumor burden quantification, and histopathological analysis of bone lesions .
- Control Groups : Compare against standard therapies (e.g., zoledronic acid) and placebo to isolate this compound’s effects .
Q. How can researchers address contradictions in clinical trial data on this compound’s pain palliation efficacy?
Contradictions often arise from heterogeneous patient cohorts or measurement tools. Mitigate this by:
- Stratifying Populations : Segment data by cancer type (e.g., prostate vs. breast metastasis), prior therapies, and baseline pain scores .
- Standardizing Pain Metrics : Use validated scales (e.g., Brief Pain Inventory) across studies to improve cross-trial comparability .
- Meta-Analysis : Apply random-effects models to aggregate data while accounting for variability in study designs .
Q. What are the best practices for synthesizing Samarium-153 lexidronam in radiopharmaceutical research?
- Radiolabeling Protocol : Optimize ligand-to-Sm-153 ratios under controlled pH (6.5–7.5) and temperature (25–30°C) to maximize radiochemical purity (>95%) .
- Quality Control : Use instant thin-layer chromatography (iTLC) to verify purity and gamma counters for activity quantification .
Advanced Research Questions
Q. How can pharmacokinetic modeling improve this compound’s therapeutic index in patients with renal impairment?
- Compartmental Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration rate (GFR) data to predict Sm-153 clearance .
- Dose Adjustment : Simulate reduced dosing (e.g., 0.75 mCi/kg) for patients with GFR < 50 mL/min and validate via prospective cohort studies .
Q. What experimental approaches can identify biomarkers predictive of this compound resistance?
Q. How should researchers design studies to evaluate this compound’s synergies with immunotherapy?
- Combination Therapy Trials : Use factorial designs to test this compound with checkpoint inhibitors (e.g., anti-PD-1), assessing endpoints like tumor-infiltrating lymphocyte density .
- Mechanistic Studies : Perform flow cytometry to quantify immune cell activation (e.g., CD8+ T cells) in dual-therapy vs. monotherapy cohorts .
Methodological Frameworks
Q. Table 1: PICO Framework for this compound Clinical Research
Table 2: FINER Criteria for Evaluating Research Questions
| Criterion | Application to this compound Studies |
|---|---|
| Feasible | Adequate Sm-153 supply and IRB approval |
| Interesting | Novelty in combination therapy mechanisms |
| Novel | First-in-human trials of Sm-153 + immunotherapy |
| Ethical | Compliance with radiation safety protocols |
| Relevant | Addresses unmet need in palliative care |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
